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Abstract

BMS-986094 is a phosphoramidate prodrug of a 2'-C-methylguanosine nucleotide analog, INX-
08189, which was developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-
dependent RNA polymerase. Despite promising antiviral activity, its clinical development was
terminated due to significant cardiotoxicity and nephrotoxicity observed in Phase Il trials.[1][2]
This toxicity was linked to the accumulation of its active triphosphate metabolite, INX-09114, in
cardiac and renal tissues.[3] This technical guide provides a comprehensive overview of the
cellular uptake, intracellular metabolism, and concentration of BMS-986094 and its
metabolites. It includes a compilation of available quantitative data, detailed experimental
protocols for relevant assays, and visualizations of key pathways and workflows.

Cellular Uptake Mechanism

The precise cellular uptake mechanism of the prodrug BMS-986094 has not been definitively
elucidated in publicly available literature. However, as a nucleoside analog prodrug, its entry
into cells is likely mediated by one or more nucleoside transporters.[4][5] The human
equilibrative nucleoside transporters (hENTS) and human concentrative nucleoside transporters
(hCNTs) are the primary carriers for natural nucleosides and many nucleoside analog drugs.[4]
The lipophilic modifications in the prodrug structure may also facilitate passive diffusion across
the cell membrane. Further investigation would be required to identify the specific transporters
involved in BMS-986094 uptake.
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Intracellular Metabolism and Activation

Once inside the cell, BMS-986094 undergoes a multi-step metabolic conversion to its
pharmacologically active triphosphate form, INX-09114. This bioactivation pathway is crucial for
its antiviral efficacy.[1] The proposed metabolic cascade is as follows:

o Ester Hydrolysis: The initial step involves the hydrolysis of the carboxyl ester moiety, a
reaction likely catalyzed by intracellular esterases such as cathepsin A (CatA) and
carboxylesterase 1 (CES1).[1]

e Phosphoramidate Cleavage: Subsequently, the phosphoramidate bond is cleaved. This step
is thought to involve the histidine triad nucleotide-binding protein 1 (Hintl), releasing the
monophosphate metabolite.[1]

e Phosphorylation: The newly formed 2'-C-methylguanosine monophosphate is then
sequentially phosphorylated by cellular kinases. Guanylate kinase likely catalyzes the
conversion to the diphosphate, which is then converted to the active triphosphate metabolite,
INX-09114, by nucleoside diphosphate kinase.[1]

Mechanism of Action
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Figure 1: Metabolic activation pathway of BMS-986094.

Mechanism of Action

The active triphosphate metabolite, INX-09114, acts as a competitive inhibitor of the HCV
NS5B RNA-dependent RNA polymerase. By mimicking the natural guanosine triphosphate
substrate, it becomes incorporated into the nascent viral RNA chain, leading to premature
chain termination and the cessation of viral replication.[6]
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Figure 2: Mechanism of HCV NS5B polymerase inhibition.

Quantitative Data on Intracellular Concentrations

The intracellular accumulation of BMS-986094 and its metabolites has been studied in various

in vitro and in vivo models. The data highlights a more efficient formation and accumulation of

the active triphosphate metabolite, INX-09114, in human cardiomyocytes compared to

hepatocytes.[3]

Table 1: In Vitro Metabolism of BMS-986094 in Human Hepatocytes (HHs) and Human

Cardiomyocytes (HCMs)[3]
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Concentration (pmol/10°6

Cell Type Metabolite cells) at 24h (10 pM BMS-
986094)

HHs BMS-986094 ~10

M2 (Nucleoside) ~25

INX-09114 (Triphosphate) ~50

HCMs BMS-986094 ~20

M2 (Nucleoside) ~15

INX-09114 (Triphosphate) ~150

Table 2: Tissue Distribution of BMS-986094 and Metabolites in Cynomolgus Monkeys (3 weeks
of 15 or 30 mg/kg/day dosing)[3]

Concentration Range

Tissue Analyte
(ng/mL or ng/g)
Plasma M2 (Nucleoside) Major analyte (66-68% of AUC)
Heart INX-09114 (Triphosphate) 2,610 - 4,280
BMS-986094 < 4,400 (in Diaphragm)
M2 (Nucleoside) < 1,360
High concentrations, remained
Kidney INX-09114 (Triphosphate) high (<1,870) 3 weeks post-
dose
M2 (Nucleoside) <1,360

Experimental Protocols
In Vitro Cellular Uptake and Metabolism Assay

This protocol provides a general framework for assessing the intracellular uptake and
metabolism of BMS-986094 in cultured cells.
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Figure 3: Experimental workflow for in vitro cellular uptake and metabolism.
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Methodology Details:
e Cell Culture:

o Human hepatocytes (primary or cell lines like HepG2, Huh-7) or human induced
pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in appropriate
media and conditions.[7]

o Cells are seeded in 6- or 12-well plates and grown to a confluent monolayer.
e Drug Incubation:

o On the day of the experiment, the culture medium is removed, and cells are washed with a
pre-warmed buffer.

o BMS-986094, dissolved in a suitable solvent (e.g., DMSO), is added to fresh culture
medium at final concentrations typically ranging from 1 to 10 uM.[7]

o Cells are incubated with the drug for a time course (e.g., 0, 2, 4, 8, 24 hours) at 37°C.
e Metabolite Extraction:

o At each time point, the drug-containing medium is aspirated, and the cells are rapidly
washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove
extracellular drug.

o Intracellular metabolites are extracted by adding a cold extraction solution, such as 70%
methanol, and incubating at -20°C.

o The cell lysate is scraped and transferred to a microcentrifuge tube.

o The samples are centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cellular
debris.

o The resulting supernatant, containing the intracellular analytes, is collected for analysis.

e LC-MS/MS Analysis:
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o The extracts are analyzed using a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.[8][9]

o Chromatographic separation is typically achieved using a C18 or a specialized column for
polar molecules.

o Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode to
specifically detect and quantify BMS-986094 and its metabolites (monophosphate,
diphosphate, and triphosphate forms).

o Absolute quantification is achieved by using a standard curve prepared with authentic
standards of each analyte.

o The final concentrations are normalized to the number of cells or the total protein content
in each well.

Conclusion

The cellular pharmacology of BMS-986094 is characterized by its efficient intracellular
conversion to the active triphosphate metabolite, INX-09114. While this metabolic activation is
key to its antiviral activity against HCV, the high and persistent accumulation of INX-09114,
particularly in cardiomyocytes and renal cells, is strongly correlated with the compound's
observed toxicity.[3] The data underscores the critical importance of evaluating the intracellular
pharmacokinetics of nucleotide prodrugs in relevant cell types during preclinical development
to better predict potential tissue-specific toxicities. A thorough understanding of the transporters
involved in the uptake of such compounds could further aid in the design of safer and more
effective antiviral therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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